molecular formula C13H22N2O4 B13481969 3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate

3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate

Cat. No.: B13481969
M. Wt: 270.32 g/mol
InChI Key: FCUGTXYXAXBFOC-UHFFFAOYSA-N
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Description

3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate is a piperazine-based dicarboxylate ester featuring a tert-butyl group at the 3-position and a propenyl (allyl) group at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing covalent inhibitors or probes targeting protein complexes . Its structure allows for selective modification at the propenyl group, enabling applications in click chemistry or Michael addition reactions.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate

InChI

InChI=1S/C13H22N2O4/c1-5-8-18-12(17)15-7-6-14-10(9-15)11(16)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3

InChI Key

FCUGTXYXAXBFOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base such as sodium hydride.

    Introduction of Prop-2-enyl Group: The prop-2-enyl group is introduced via an alkylation reaction using prop-2-enyl bromide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the prop-2-enyl group, using reagents such as sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 1-O-prop-2-enyl piperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
3-O-tert-butyl 1-O-prop-2-enyl (Target) 3-O-tert-butyl, 1-O-prop-2-enyl ~392.2* Propenyl group for covalent modification; tert-butyl enhances steric bulk.
1-(tert-butyl) 3-methyl 1-O-tert-butyl, 3-O-methyl 258.3 Methyl ester simplifies synthesis; common intermediate in drug discovery.
1-(tert-butyl)-3-methyl-4-(4-(methylthio)benzyl) 4-(4-methylthiobenzyl) 366.5 Benzyl group increases lipophilicity; methylthio enhances electron density.
(R)-1-tert-butyl 3-methyl hydrochloride (R)-enantiomer, hydrochloride salt 280.75 Chiral specificity; hydrochloride salt improves solubility.
Di-tert-butyl piperazine-1,4-dicarboxylate 1,4-di-O-tert-butyl 286.3 Symmetric substitution; high steric hindrance limits reactivity.

*Calculated based on LC-MS data from .

Physicochemical Properties

  • Polarity : The propenyl group in the target compound increases polarity compared to methyl esters (e.g., 1-(tert-butyl) 3-methyl), as evidenced by shorter HPLC retention times (0.446 min vs. 0.5–1.0 min for analogs) .
  • Solubility : Hydrochloride salts (e.g., (R)-1-tert-butyl 3-methyl) exhibit improved aqueous solubility compared to neutral esters .
  • Thermal Stability : tert-butyl groups enhance thermal stability, while propenyl groups may introduce reactivity risks (e.g., polymerization) .

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